![molecular formula C11H11NO B3347519 5-Methoxy-3-methylquinoline CAS No. 137595-48-3](/img/structure/B3347519.png)
5-Methoxy-3-methylquinoline
Overview
Description
5-Methoxy-3-methylquinoline: is a heterocyclic aromatic organic compound with the molecular formula C11H11NO It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-methoxyaniline with acetaldehyde followed by cyclization can yield this compound. Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents that can be recycled and reused are often employed to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
5-Methoxy-3-methylquinoline (5-M3MQ) is a compound that has garnered attention in various fields of medicinal chemistry due to its potential applications as a therapeutic agent. This article explores its scientific research applications, including its role as an EZH2 inhibitor, its bioactivity against viruses, and its synthesis and pharmacological potential.
EZH2 Inhibition
One significant application of 5-M3MQ is its role as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase involved in gene silencing and cancer progression. A study demonstrated that certain derivatives of 5-Methoxyquinoline exhibited potent inhibitory activity against EZH2, with an IC50 value of 1.2 μM for one derivative, indicating strong potential for further development as anti-cancer agents. The compound was shown to decrease global H3K27me3 levels in treated cells, suggesting its effectiveness in modulating epigenetic regulation in cancer cells .
Table 1: EZH2 Inhibition Activity of 5-M3MQ Derivatives
Compound | IC50 (μM) | Cell Line Tested | Anti-viability Activity |
---|---|---|---|
5k | 1.2 | HCT15 | 5.6 |
MDA-MB-231 | 2.45 |
Antiviral Activity
Another promising application is the antiviral activity of quinoline derivatives, including 5-M3MQ. Research indicates that quinoline compounds have shown effectiveness against various viral strains such as HIV, Zika virus, and Ebola . The mechanism underlying this activity often involves the inhibition of viral replication and interference with viral entry into host cells.
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial properties. They have been evaluated for their efficacy against bacterial infections and other pathogens, which could be leveraged in developing new antibiotics or treatments for resistant strains .
Case Study 1: EZH2 Inhibition and Cancer Treatment
In a study published by MDPI, researchers synthesized several quinoline derivatives, including 5-M3MQ analogs, which were tested for their ability to inhibit EZH2. The most active compound showed significant selectivity against other protein methyltransferases, indicating a targeted approach to cancer therapy .
Case Study 2: Antiviral Screening
A comprehensive review highlighted the antiviral properties of various quinoline derivatives, emphasizing their potential as therapeutic agents against emerging viral infections. The structural diversity offered by compounds like 5-M3MQ allows for tailored drug design aimed at specific viral targets .
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to interact with histone methyltransferases, which play a role in gene expression regulation . By inhibiting these enzymes, this compound can modulate the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the methoxy and methyl substituents.
5-Methoxyquinoline: Similar to 5-Methoxy-3-methylquinoline but without the methyl group at the 3-position.
3-Methylquinoline: Similar to this compound but without the methoxy group at the 5-position.
Uniqueness: These substituents can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various research and industrial applications .
Biological Activity
5-Methoxy-3-methylquinoline (C_11H_11N) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and enzyme-inhibitory activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.
1. Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In a study evaluating its derivatives as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a critical regulator of gene expression in cancer, it was found that certain derivatives had an IC50 value as low as 1.2 μM against EZH2, indicating potent inhibitory activity .
Table 1: Anticancer Activity of this compound Derivatives
Compound | IC50 (μM) | Cell Line Tested |
---|---|---|
5k | 1.2 | HCT15 |
5k | 2.45 | MDA-MB-231 |
5g | 6.6 | Not Tested |
The compound's ability to reduce global levels of H3K27me3 methylation in treated cells suggests it may alter chromatin structure and gene expression, contributing to its anticancer effects .
2. Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It shows potential against various bacterial strains, indicating a role in developing new antibiotics. The mechanism appears to involve disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial survival.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
3. Enzyme Inhibition
The compound's interaction with various enzymes has been a focal point of research. It has been shown to inhibit histone methyltransferases, which are involved in epigenetic regulation and cancer progression . The selectivity for EZH2 over other protein methyltransferases suggests potential therapeutic applications in cancer treatment.
Table 3: Enzyme Inhibition Profile of this compound
Enzyme | IC50 (μM) | Selectivity |
---|---|---|
EZH2 | 1.2 | High |
SMYD3 | >10 | Low |
G9a | >10 | Low |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:
- Case Study A : A derivative of this compound was evaluated in vitro against breast cancer cell lines, showing significant cytotoxic effects compared to control groups (p < 0.05) using the MTT assay .
- Case Study B : In a study assessing antimicrobial efficacy, the compound showed effective inhibition against resistant strains of Staphylococcus aureus, suggesting its potential role in addressing antibiotic resistance.
Properties
IUPAC Name |
5-methoxy-3-methylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-10(12-7-8)4-3-5-11(9)13-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCBSHLSXPWVQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2OC)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577437 | |
Record name | 5-Methoxy-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137595-48-3 | |
Record name | 5-Methoxy-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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